molecular formula C9H11BrFN B13246773 4-bromo-2-fluoro-N-isopropylaniline

4-bromo-2-fluoro-N-isopropylaniline

Cat. No.: B13246773
M. Wt: 232.09 g/mol
InChI Key: IVPZRZOOGKOETB-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-isopropylaniline is an organic compound with the molecular formula C9H11BrFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and an isopropyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoro-N-isopropylaniline can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-fluoroaniline with isopropyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Another method involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This method employs boron reagents and palladium catalysts to form the desired product under relatively mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-N-isopropylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-2-fluoro-N-isopropylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoro-N-isopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-N-isopropylaniline is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen atom. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H11BrFN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3

InChI Key

IVPZRZOOGKOETB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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